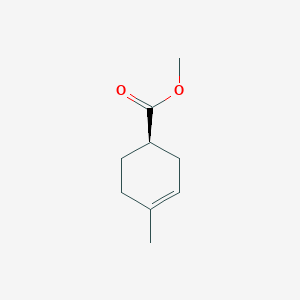
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as Menthyl isovalerate, this compound is a colorless liquid with a minty aroma. In
Wirkmechanismus
The mechanism of action of methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate is not well understood. However, it is believed to interact with specific receptors in the body, leading to its various physiological effects.
Biochemische Und Physiologische Effekte
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to possess antioxidant properties, which may have beneficial effects on overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate in lab experiments is its unique properties, which make it a valuable tool for studying various physiological processes. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are various future directions for the use of methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate in scientific research. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Additionally, further research may be needed to better understand its mechanism of action and potential applications in other areas of research such as the development of new fragrance products and its potential use as an antioxidant.
Synthesemethoden
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate can be synthesized through various methods. One of the most common methods is the esterification of isovaleric acid with menthol using a catalyst such as sulfuric acid. Another method involves the reaction of menthol with isovaleryl chloride in the presence of a base such as sodium hydroxide. The synthesis of this compound requires careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has various applications in scientific research. It is commonly used as a flavoring agent in the food industry due to its minty aroma. Additionally, it has potential applications in the pharmaceutical industry as it has been shown to possess anti-inflammatory and analgesic properties. This compound has also been used in the development of new fragrance products.
Eigenschaften
CAS-Nummer |
137492-77-4 |
|---|---|
Produktname |
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,8H,4-6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
JNDBPUPULVCVFC-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC[C@@H](CC1)C(=O)OC |
SMILES |
CC1=CCC(CC1)C(=O)OC |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)OC |
Synonyme |
3-Cyclohexene-1-carboxylicacid,4-methyl-,methylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



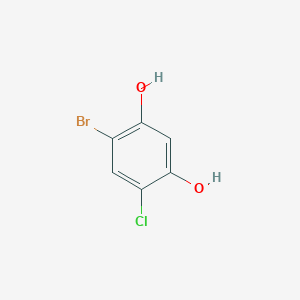
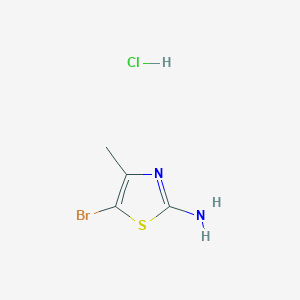
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
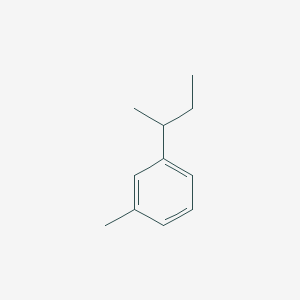
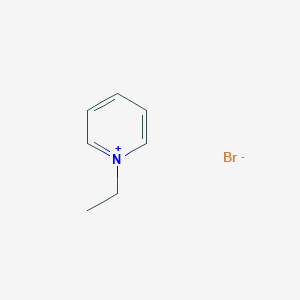
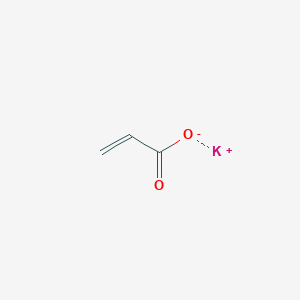
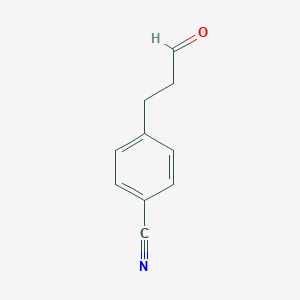

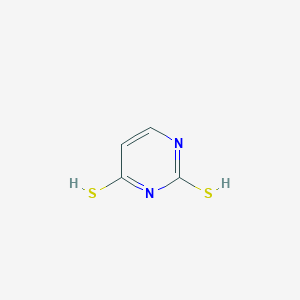
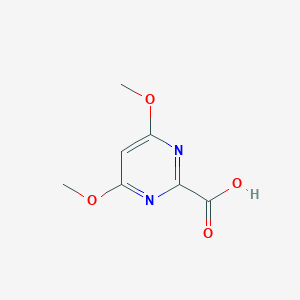
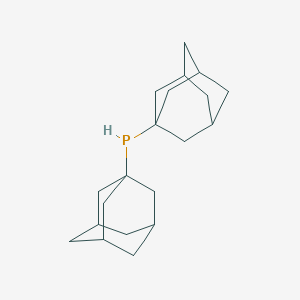
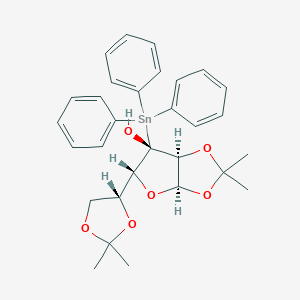
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
